N-[(2,5-dimethylfuran-3-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide
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Overview
Description
N-[(2,5-dimethylfuran-3-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide is an organic compound that features a furan ring, an oxazole ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,5-dimethylfuran-3-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide typically involves multiple steps:
Formation of 2,5-dimethylfuran: This can be synthesized from biomass-derived 5-hydroxymethylfurfural through catalytic hydrogenation.
Synthesis of the oxazole ring: The oxazole ring can be formed via cyclization reactions involving appropriate precursors such as α-haloketones and amides.
Coupling of the furan and oxazole rings: This step involves the use of coupling reagents and catalysts to link the furan and oxazole rings through a carboxamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced catalytic systems, and rigorous purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(2,5-dimethylfuran-3-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide can undergo various types of chemical reactions:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The oxazole ring can be reduced to form corresponding amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted furans depending on the electrophile used.
Scientific Research Applications
N-[(2,5-dimethylfuran-3-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals due to its unique structural features.
Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions and other biological processes.
Mechanism of Action
The mechanism of action of N-[(2,5-dimethylfuran-3-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
3-acetyl-2,5-dimethylfuran: This compound shares the furan ring and methyl groups but differs in the presence of an acetyl group instead of the oxazole ring and carboxamide group.
2,5-dimethylfuran: A simpler compound with only the furan ring and methyl groups.
4-hydroxy-2,5-dimethyl-3(2H)-furanone: This compound has a furanone structure with hydroxyl and methyl groups.
Uniqueness
N-[(2,5-dimethylfuran-3-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide is unique due to its combination of a furan ring, an oxazole ring, and a carboxamide group, which imparts distinct chemical and biological properties compared to its simpler analogs .
Properties
IUPAC Name |
N-[(2,5-dimethylfuran-3-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-7-4-10(9(3)16-7)6-13-12(15)11-5-8(2)17-14-11/h4-5H,6H2,1-3H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZMVJYAAGLGJAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CNC(=O)C2=NOC(=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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